3-formyl-1-isobutyl-1H-indole-4-carboxylic acid
Description
Properties
IUPAC Name |
3-formyl-1-(2-methylpropyl)indole-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO3/c1-9(2)6-15-7-10(8-16)13-11(14(17)18)4-3-5-12(13)15/h3-5,7-9H,6H2,1-2H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRRNWZCAOFUVDE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C=C(C2=C(C=CC=C21)C(=O)O)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1071914-76-5 | |
| Record name | 3-formyl-1-(2-methylpropyl)-1H-indole-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
The synthesis of 3-formyl-1-isobutyl-1H-indole-4-carboxylic acid typically involves the Fischer indole synthesis, which is a well-known method for constructing indole derivatives . This method involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions to form the indole ring. The specific reaction conditions and reagents used can vary, but common conditions include the use of acetic acid and hydrochloric acid under reflux .
Chemical Reactions Analysis
3-Formyl-1-isobutyl-1H-indole-4-carboxylic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the formyl group can lead to the formation of a carboxylic acid, while reduction can yield an alcohol .
Scientific Research Applications
Methyl 3-formyl-1-isobutyl-indole-4-carboxylate is a chemical compound with the molecular formula and a CAS number of 1040631-41-1. It features an indole ring, a bicyclic structure with a benzene ring fused to a pyrrole ring, a formyl group (-CHO) at the 3-position, an isobutyl group at the 1-position of the indole system, and a carboxylate group at the 4-position. This unique structure gives it potential biological activities and applications in medicinal chemistry and pharmacology.
Potential Applications
Methyl 3-formyl-1-isobutyl-indole-4-carboxylate has several potential applications:
- Pharmaceutical Development It may serve as a lead compound in drug discovery for antimicrobial or anticancer agents due to its biological activity.
- Agrochemicals It can be explored for use in developing new pesticides or herbicides.
- Materials Science It can be used in the synthesis of novel materials with specific properties.
The exploration of these applications could lead to significant advancements in both medicinal and agricultural fields.
Interactions With Biological Targets
Interaction studies suggest that methyl 3-formyl-1-isobutyl-indole-4-carboxylate interacts with specific enzymes or receptors, potentially modulating their activity. These interactions are crucial for understanding its pharmacodynamics and pharmacokinetics. Further research is required to fully elucidate its mechanisms of action and therapeutic potential.
Structural Similarity
Methyl 3-formyl-1-isobutyl-indole-4-carboxylate shares structural similarities with other indole derivatives.
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| Methyl 3-formyl-1H-indole-4-carboxylate | Indole structure with a formyl and carboxylic acid group | Lacks isobutyl substituent; simpler structure |
| Methyl 7-Bromo-3-formyl-1-isopropyl-1H-indole-4-carboxylate | Similar indole framework but with bromine substitution | Incorporates bromine, affecting reactivity |
| 3-formyl-1-isobutylindole-4-carboxylic acid | Indole structure without methyl ester | Contains free carboxylic acid; different solubility |
Mechanism of Action
The mechanism of action of 3-formyl-1-isobutyl-1H-indole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. It can activate nuclear receptors, regulate intestinal hormones, and affect the biological effects of bacteria as signaling molecules . These interactions help maintain intestinal homeostasis and impact liver metabolism and the immune response, showing good therapeutic prospects .
Comparison with Similar Compounds
Core Heterocycle Variations
- Indole vs. Indazole Derivatives: 3-Formyl-1-isobutyl-1H-indole-4-carboxylic acid (indole core) differs from Isobutyl 1-pentyl-1H-indazole-3-carboxylate (indazole core; ) in the heterocyclic nitrogen arrangement. This difference may influence binding affinity in biological targets (e.g., synthetic cannabinoid receptors) .
Substituent Position and Functional Groups
- Carboxylic Acid Position: Compared to 3-formyl-1H-indole-2-carboxylic acid (), the carboxylic acid group at position 4 in the target compound may alter steric and electronic interactions during synthesis. For example, in thiazolidinone formation (via condensation with 2-aminothiazol-4(5H)-one), the position of the carboxylic acid could affect reaction yields or product stability .
- N1 Substituents: The isobutyl group at N1 in the target compound contrasts with unsubstituted (e.g., 3-formyl-1H-indole-4-carboxylic acid, ) or esterified derivatives (e.g., 3-formyl-1H-indole-4-carboxylic acid methyl ester, ).
Physicochemical Properties
Key Observations :
Biological Activity
3-Formyl-1-isobutyl-1H-indole-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.
Chemical Structure and Properties
The compound has the molecular formula and a molecular weight of approximately 245.27 g/mol. Its structural features include both formyl (-CHO) and carboxylic acid (-COOH) groups, which may enhance its biological activity through various biochemical interactions.
Indole Derivatives : The indole core of this compound is known to interact with multiple biological targets, influencing several cellular pathways. Indoles are metabolites derived from tryptophan metabolism, often produced by intestinal microorganisms, which can modulate immune responses and cellular functions.
Biological Activities :
- Anticancer Activity : Indole derivatives exhibit anticancer properties by inhibiting key enzymes involved in cancer cell proliferation. For instance, compounds similar to this compound have shown effectiveness against various cancer cell lines, including HeLa and MCF-7 cells .
- Antimicrobial Properties : The compound has demonstrated broad-spectrum antimicrobial activity, which is common among indole derivatives. This includes efficacy against bacteria and fungi, potentially due to their ability to disrupt microbial cell membranes.
- Anti-inflammatory Effects : Research indicates that indole derivatives can modulate inflammatory pathways, providing therapeutic potential in conditions characterized by chronic inflammation .
Research Findings and Case Studies
Several studies have evaluated the biological activity of this compound and related compounds:
| Study | Biological Activity | IC50 Value (µM) | Cell Line |
|---|---|---|---|
| Study 1 | Anticancer | 0.72 (HeLa) | HeLa |
| Study 2 | Antimicrobial | — | Various Bacteria |
| Study 3 | Anti-inflammatory | — | Macrophages |
Case Study: Anticancer Activity
In a recent study, a series of indole derivatives were synthesized and tested for Plk1 inhibition, a target implicated in cancer cell division. Notably, compounds structurally similar to this compound exhibited IC50 values ranging from 0.41 to 0.13 µM against Plk1, indicating potent inhibitory activity .
Case Study: Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties of indole derivatives, revealing that compounds with formyl and carboxylic acid functionalities demonstrated significant effectiveness against both Gram-positive and Gram-negative bacteria. The presence of these functional groups likely enhances their interaction with bacterial cell walls.
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for preparing 3-formyl-1-isobutyl-1H-indole-4-carboxylic acid?
- Methodological Answer : The compound can be synthesized via condensation reactions involving 3-formyl-indole derivatives. For example, refluxing 3-formyl-1H-indole-2-carboxylic acid with isobutyl halides in acetic acid and sodium acetate (0.01 mol) for 2.5–3 hours yields structurally similar indole derivatives . Purification involves recrystallization from acetic acid or DMF/acetic acid mixtures. Researchers should monitor reaction progress via TLC and confirm purity via HPLC (>98%) .
Q. How is the structural identity of this compound confirmed?
- Methodological Answer : X-ray crystallography is the gold standard. For instance, single-crystal X-ray studies (mean C–C bond deviation: 0.002 Å, R factor: 0.046) validate indole derivatives’ structures . Complementary techniques include NMR (e.g., , ) and high-resolution mass spectrometry (HRMS). Computational tools like SHELX refine crystallographic data .
Q. What are the solubility and storage recommendations for this compound?
- Methodological Answer : The compound is typically stored at room temperature (RT) in anhydrous conditions. For experimental use, prepare stock solutions in DMSO or acetonitrile (10 mM). UV/Vis spectroscopy (λmax ~301 nm) aids in concentration calibration. Avoid aqueous buffers unless solubility is confirmed via sonication .
Advanced Research Questions
Q. How can synthetic yields be optimized for derivatives of this compound?
- Methodological Answer : Yields depend on substituent reactivity and reaction conditions. For thiazole-indole hybrids (e.g., 3-[(2-amino-4-oxo-thiazol-5-ylidene)methyl] derivatives), increasing equivalents of sodium acetate (2.0 equiv) and extended reflux times (5 hours) improve cyclization efficiency . Kinetic studies using LC-MS can identify rate-limiting steps.
Q. How should researchers resolve discrepancies in spectral data (e.g., NMR, MS) for novel derivatives?
- Methodological Answer : Contradictions often arise from tautomerism or impurities. Repeat analyses with deuterated solvents (e.g., DMSO-d6) and compare against computational predictions (DFT-based NMR chemical shifts). For mass spectrometry, employ tandem MS/MS to distinguish fragmentation patterns of isobaric species .
Q. What strategies are effective for crystallizing this compound derivatives?
- Methodological Answer : Slow evaporation from DMF/acetic acid (1:1 v/v) at 4°C promotes single-crystal growth. For stubborn cases, use seeding with analogous indole crystals. SHELXL software refines twinned or high-resolution data, while PLATON checks for missed symmetry .
Q. How can computational methods enhance reaction mechanism studies for this compound?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
